molecular formula C8H14N2O2 B12348300 ethyl N-piperidin-4-ylidenecarbamate

ethyl N-piperidin-4-ylidenecarbamate

Cat. No.: B12348300
M. Wt: 170.21 g/mol
InChI Key: UVXYFLCKNLYJMP-UHFFFAOYSA-N
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Description

Ethyl N-piperidin-4-ylidenecarbamate is a piperidine-derived carbamate compound characterized by a piperidine ring substituted with a carbamate group at the 4-position and an ethyl ester moiety.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl N-piperidin-4-ylidenecarbamate

InChI

InChI=1S/C8H14N2O2/c1-2-12-8(11)10-7-3-5-9-6-4-7/h9H,2-6H2,1H3

InChI Key

UVXYFLCKNLYJMP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N=C1CCNCC1

Origin of Product

United States

Preparation Methods

The synthesis of ethyl N-piperidin-4-ylidenecarbamate involves several steps. One common method includes the reaction of piperidine with ethyl chloroformate under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be scaled up for industrial production by optimizing reaction conditions such as temperature, solvent, and reaction time .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine derivatives exhibit diverse biological and chemical profiles depending on substituents. Below is a comparative analysis of ethyl N-piperidin-4-ylidenecarbamate with structurally related compounds:

Ethyl 2-(Piperidin-4-yl)acetate

  • Structure : Features a piperidine ring with an ethyl acetate group at the 4-position.
  • Key Properties: Molecular weight: 185.24 g/mol Log P (octanol-water): 0.98 (moderate lipophilicity) Solubility: 12.3 mg/mL in water, enhanced in organic solvents .
  • Applications : Used as an intermediate in organic synthesis. Its ester group offers hydrolytic stability compared to carbamates, which may degrade under acidic/basic conditions .

2,2,6,6-Tetramethylpiperidin-4-yl Acetate and Derivatives

  • Structure : Piperidine core with four methyl groups and variable ester chain lengths (C1–C9).
  • Key Properties :
    • Increased steric hindrance from methyl groups enhances thermal stability.
    • Longer alkyl chains (e.g., stearyloxy derivatives) improve lipid solubility, making them suitable for polymer stabilizers or UV absorbers .
  • Contrast : this compound lacks methyl groups, reducing steric protection but increasing reactivity for nucleophilic substitution .

N-(4-Methylpiperazin-4-ium-1-yl)dithiocarbamate Sesquihydrate

  • Structure : Piperazine derivative with dithiocarbamate and methyl groups.
  • Key Properties :
    • High hydrogen-bonding capacity (TPSA: 85.6 Ų) due to dithiocarbamate and hydrate formation.
    • Exhibits metal-chelating activity, unlike this compound, which lacks sulfur moieties .

BD 1008 and 4-IBP (Sigma Receptor Ligands)

  • Structure : Piperidine rings with halogenated aryl substituents (e.g., dichlorophenyl in BD 1008).
  • Key Properties :
    • High affinity for sigma-1 receptors (BD 1008: Ki = 1.2 nM).
    • This compound’s carbamate group may reduce receptor binding compared to aryl-substituted analogs like 4-IBP .

Physicochemical and Pharmacokinetic Data Table

Compound Molecular Weight (g/mol) Log P Solubility (mg/mL) Key Functional Groups Applications
This compound* ~182.22 ~1.1 ~10 (aqueous) Carbamate, ethyl ester Drug intermediate
Ethyl 2-(piperidin-4-yl)acetate 185.24 0.98 12.3 Ester Organic synthesis
BD 1008 512.19 4.5 <1 (aqueous) Dichlorophenyl, pyrrolidine Sigma receptor ligand
2,2,6,6-Tetramethylpiperidin-4-yl acetate 227.35 2.8 5.2 (ethanol) Methyl, acetate Polymer stabilizer

*Estimated based on structural analogs .

Limitations and Knowledge Gaps

  • Direct pharmacological data for this compound are absent in the provided evidence.
  • Stability studies under physiological conditions (e.g., pH, temperature) are needed to assess its viability in drug formulations.

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